N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide
Description
N-((4-(2-Methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a structurally complex molecule featuring:
- A 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 2.
- A thioether linkage at position 5, connected to a 2-oxoethyl group bearing a thiazol-2-ylamino moiety.
- A methyl group at position 3, linked to a 3,4-dimethylbenzamide substituent.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S2/c1-15-8-9-17(12-16(15)2)22(32)26-13-20-28-29-24(30(20)18-6-4-5-7-19(18)33-3)35-14-21(31)27-23-25-10-11-34-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIILFCUZXTCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on antimicrobial and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, a thiazole moiety, and a methoxy-substituted phenyl group. Its molecular weight is approximately 421.5 g/mol . The presence of these functional groups is crucial for its biological activity, as they may influence interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity.
In Vitro Studies
In vitro evaluations have shown that related compounds possess good to moderate antimicrobial activities against a range of microorganisms. For instance, compounds with similar structural motifs have been tested against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 64 mg/mL to 256 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | <64 | S. aureus |
| Compound B | 128 | E. coli |
| Compound C | 256 | K. pneumoniae |
| Compound D | 64 | C. albicans |
The mechanism of action for these compounds often involves interference with bacterial quorum sensing (QS), which is critical for biofilm formation and virulence factor production. For example, compound 7 in related studies showed moderate anti-biofilm activity against Pseudomonas aeruginosa at concentrations above 250 mg/mL .
Anticancer Activity
The anticancer potential of this compound has also been explored through various assays.
Cytotoxicity Studies
In studies involving cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast), compounds with similar structures demonstrated significant cytotoxic effects. The IC50 values were found to be less than those of standard chemotherapeutics like doxorubicin in some cases .
Table 2: Cytotoxicity Data
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound E | 1.61 | A549 |
| Compound F | 1.98 | NIH/3T3 |
Case Studies
A notable study investigated the structure–activity relationship (SAR) of various thiazole-containing compounds. It was found that the presence of electron-donating groups significantly enhanced antibacterial and antifungal activities . Furthermore, the thiazole moiety was essential for cytotoxic activity against cancer cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of thiophene carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2b | 5.46 | Tubulin binding |
| 2e | 12.58 | Caspase activation |
| Doxorubicin | Reference | DNA intercalation |
The mechanisms through which these compounds exert their anticancer effects include:
- Tubulin Binding : Disruption of microtubule formation leading to apoptosis in cancer cells.
- Caspase Activation : Induction of apoptotic pathways through activation of caspases 3 and 9.
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications in the thiophene and triazole rings significantly impact biological activity:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity.
- Presence of Sulfur : Essential for maintaining anticancer properties.
Antimicrobial Activity
In addition to anticancer properties, N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide has demonstrated antimicrobial effects. Compounds containing triazole and thiazole moieties are known for their broad-spectrum antimicrobial activities. A study on similar compounds showed promising results against various bacterial strains, indicating a potential therapeutic application in treating infections.
Case Studies
Several case studies illustrate the effectiveness of thiophene derivatives in cancer models:
- Study on Hep3B Cell Lines : Various thiophene carboxamide derivatives were synthesized and tested against Hep3B cancer cell lines, showing significant cytotoxicity compared to standard treatments.
- Antimicrobial Testing : Compounds were tested against common pathogens, demonstrating effective inhibition at low concentrations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features and Substituents
Key Observations:
- Triazole vs. Thiadiazole Cores : The 1,2,4-triazole in the target compound offers three nitrogen atoms for hydrogen bonding, while 1,3,4-thiadiazole derivatives (e.g., 7b, 8a) feature sulfur, enhancing aromatic π-stacking .
- 2-Methoxyphenyl substituents may enhance metabolic stability relative to halogenated analogs (e.g., 4-chlorobenzylidene in ).
Key Observations:
- Thioether Formation : The target compound’s thioether linkage likely parallels methods in , where triazole-thiones react with α-halo ketones.
- Benzamide Attachment : Similar to , benzamide groups are introduced via nucleophilic substitution or condensation.
SAR Trends:
Electron-Withdrawing Groups : Halogens (e.g., Cl, F in ) enhance target binding but reduce solubility.
Methoxy vs. Methyl : The target’s 2-methoxyphenyl group offers steric and electronic effects distinct from methyl or halogen substituents in analogs.
Thioether Linkage : Compared to sulfide or sulfone groups (e.g., ), the thioether may balance stability and reactivity.
Q & A
Q. What are the limitations of current SAR studies for this compound class, and how can they be addressed?
- Methodological Answer : Limited solubility of hydrophobic derivatives (e.g., 3,4-dimethylbenzamide) complicates in vivo testing. Introduce polar groups (e.g., -SO₂NH₂) via Mannich reactions or PEGylation to improve bioavailability .
Data Analysis and Contradictions
Q. Why do some studies report conflicting IC₅₀ values for structurally similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
